molecular formula C12H16ClNO2 B009245 Acetanilide, 2-chloro-N-(3-methoxypropyl)- CAS No. 102411-02-9

Acetanilide, 2-chloro-N-(3-methoxypropyl)-

Cat. No. B009245
M. Wt: 241.71 g/mol
InChI Key: RXSZLDMYFUBDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2-chloro-N-(3-methoxypropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Acetanilide, 2-chloro-N-(3-methoxypropyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body that are involved in various physiological processes. This inhibition can lead to the biochemical and physiological effects observed in studies.

Biochemical And Physiological Effects

Acetanilide, 2-chloro-N-(3-methoxypropyl)- has been found to have various biochemical and physiological effects. In studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and have insecticidal properties. It has also been found to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One advantage of using Acetanilide, 2-chloro-N-(3-methoxypropyl)- in lab experiments is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for cancer research. It also has insecticidal properties, making it useful in studying insect behavior and control. However, one limitation of using this compound is its potential toxicity, which can be harmful to researchers if not handled properly.

Future Directions

There are several future directions for the study of Acetanilide, 2-chloro-N-(3-methoxypropyl)-. One direction is to investigate its potential use in cancer treatment and develop new cancer therapies based on its mechanism of action. Another direction is to study its insecticidal properties and develop new insecticides that are more effective and less toxic. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Acetanilide, 2-chloro-N-(3-methoxypropyl)-.

Synthesis Methods

Acetanilide, 2-chloro-N-(3-methoxypropyl)- is synthesized using a specific method that involves the reaction of 2-chloro-N-(3-methoxypropyl)-acetamide with aniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a purification process. This synthesis method has been reported in various research studies and has been found to be efficient in producing high-quality Acetanilide, 2-chloro-N-(3-methoxypropyl)-.

Scientific Research Applications

Acetanilide, 2-chloro-N-(3-methoxypropyl)- has various scientific research applications. It has been used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential use as a pesticide due to its insecticidal properties. In addition, Acetanilide, 2-chloro-N-(3-methoxypropyl)- has been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

CAS RN

102411-02-9

Product Name

Acetanilide, 2-chloro-N-(3-methoxypropyl)-

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N-(3-methoxypropyl)-N-phenylacetamide

InChI

InChI=1S/C12H16ClNO2/c1-16-9-5-8-14(12(15)10-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

RXSZLDMYFUBDCC-UHFFFAOYSA-N

SMILES

COCCCN(C1=CC=CC=C1)C(=O)CCl

Canonical SMILES

COCCCN(C1=CC=CC=C1)C(=O)CCl

Other CAS RN

102411-02-9

synonyms

2-chloro-N-(3-methoxypropyl)-N-phenyl-acetamide

Origin of Product

United States

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